molecular formula C12H14BrNO B8611025 1-Benzoyl-4-bromopiperidine

1-Benzoyl-4-bromopiperidine

Cat. No.: B8611025
M. Wt: 268.15 g/mol
InChI Key: IBWOBPCKANNSAF-UHFFFAOYSA-N
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Description

1-Benzoyl-4-bromopiperidine is a substituted piperidine derivative featuring a benzoyl group (C₆H₅CO-) at the 1-position and a bromine atom at the 4-position of the piperidine ring. The molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where bromine’s leaving-group capability enables further functionalization (e.g., cross-coupling reactions) .

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(4-bromopiperidin-1-yl)-phenylmethanone

InChI

InChI=1S/C12H14BrNO/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

IBWOBPCKANNSAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1Br)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Benzoyl-4-bromopiperidine with structurally related piperidine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name 1-Position Substituent 4-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Benzoyl (C₆H₅CO-) Bromine C₁₂H₁₄BrNO 268.15 Hypothesized applications in drug synthesis due to bromine’s leaving-group capability.
1-Benzyl-4-chloropiperidine Benzyl (C₆H₅CH₂-) Chlorine C₁₂H₁₆ClN 209.72 Used as a building block in medicinal chemistry; chlorine offers moderate reactivity for substitution.
Benzyl 4-(bromomethyl)piperidine-1-carboxylate Benzyloxycarbonyl (C₆H₅CH₂OCO-) Bromomethyl (CH₂Br) C₁₄H₁₈BrNO₂ 328.21 Pharmaceutical intermediate; bromomethyl group facilitates alkylation or nucleophilic attacks.
1-Benzyl-4-bromopiperidin-3-one Benzyl Bromine + Ketone (3-position) C₁₂H₁₄BrNO 268.15 Ketone at C-3 enhances electrophilicity; used in synthesizing heterocyclic compounds.
1-Benzyl-4-piperidinecarboxaldehyde Benzyl Aldehyde (CHO) C₁₃H₁₇NO 203.29 Aldehyde functionality enables condensation reactions (e.g., Schiff base formation).
1-Benzylpiperidin-4-one hydrochloride Benzyl Ketone (C=O) C₁₂H₁₅NO·HCl 237.72 Ketone at C-4 serves as a precursor for amine derivatives via reductive amination.

Key Observations:

Substituent Effects on Reactivity :

  • Benzoyl vs. Benzyl : The benzoyl group (electron-withdrawing) in this compound reduces the basicity of the piperidine nitrogen compared to benzyl analogs (e.g., 1-Benzyl-4-chloropiperidine), which may slow nucleophilic substitution at the 4-position .
  • Halogen Differences : Bromine (in this compound) is a better leaving group than chlorine (in 1-Benzyl-4-chloropiperidine), making bromo derivatives more reactive in cross-coupling reactions .

Functional Group Diversity :

  • Aldehydes/Ketones : Compounds like 1-Benzyl-4-piperidinecarboxaldehyde and 1-Benzylpiperidin-4-one hydrochloride are tailored for condensation or amination reactions, whereas this compound’s bromine prioritizes substitution or elimination pathways .

Toxicity and Safety: Limited toxicological data exist for many piperidine derivatives. For example, Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological studies, emphasizing the need for caution during handling .

Applications :

  • Bromine-containing derivatives (e.g., this compound, Benzyl 4-(bromomethyl)piperidine-1-carboxylate) are critical intermediates in drug discovery, enabling Suzuki-Miyaura couplings or alkylation steps .
  • Chloro derivatives (e.g., 1-Benzyl-4-chloropiperidine) are often utilized in fragment-based drug design due to their balance of reactivity and stability .

Notes

Data Limitations : Direct references to this compound are absent in the provided evidence; comparisons are extrapolated from structurally similar compounds.

Safety Considerations: Piperidine derivatives with unstudied toxicological profiles (e.g., Benzyl 4-aminopiperidine-1-carboxylate) require rigorous safety protocols .

Synthetic Versatility : The 4-bromo substituent’s utility in cross-coupling reactions positions this compound as a high-value intermediate for tailored molecular architectures .

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